molecular formula C24H19BO2 B15327625 [3-(3,5-diphenylphenyl)phenyl]boronic acid CAS No. 1233200-59-3

[3-(3,5-diphenylphenyl)phenyl]boronic acid

Cat. No.: B15327625
CAS No.: 1233200-59-3
M. Wt: 350.2 g/mol
InChI Key: PMJINXYVWUMEEV-UHFFFAOYSA-N
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Description

[3-(3,5-Diphenylphenyl)phenyl]boronic acid (CAS: 128388-54-5, molecular formula: C₁₈H₁₅BO₂) is a terphenyl-substituted boronic acid derivative. It is structurally characterized by a central benzene ring substituted with two phenyl groups at the 3- and 5-positions and a boronic acid group (-B(OH)₂) at the para position of the adjacent phenyl ring . Synonyms include 5'-M-Terphenylboronic Acid and 1,1':3',1''-Terphenyl-5'-boronic acid .

This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging its boronic acid group’s reactivity with aryl halides . Key applications include:

  • Materials Science: Integration into hypercrosslinked polymers for enhanced CO₂ capture and conversion .
  • Phosphorescent Materials: Use in polyvinyl alcohol (PVA) matrices to achieve water-soluble, stimuli-responsive organic room-temperature phosphorescence .
  • Chemical Synthesis: Serving as a building block for complex organic frameworks due to its extended aromatic system .

Its sterically bulky terphenyl structure enhances π-π stacking interactions and stability, making it distinct from simpler phenylboronic acids .

Properties

CAS No.

1233200-59-3

Molecular Formula

C24H19BO2

Molecular Weight

350.2 g/mol

IUPAC Name

[3-(3,5-diphenylphenyl)phenyl]boronic acid

InChI

InChI=1S/C24H19BO2/c26-25(27)24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17,26-27H

InChI Key

PMJINXYVWUMEEV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-diphenylphenyl)phenyl]boronic acid typically involves the reaction of a corresponding halogenated aromatic compound with a boronic ester or boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where the halogenated aromatic compound reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: [3-(3,5-diphenylphenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and boronic anhydrides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, [3-(3,5-diphenylphenyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials .

Biology: The compound is utilized in the development of fluorescent probes and sensors for detecting biomolecules such as sugars and proteins. Its ability to form reversible covalent bonds with diols makes it valuable in biological assays and imaging .

Medicine: In medicine, boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes. They can inhibit proteasomes and other enzymes involved in disease pathways .

Industry: Industrially, the compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the creation of materials with specific functionalities and applications .

Mechanism of Action

The mechanism of action of [3-(3,5-diphenylphenyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in biological applications. The compound targets specific molecular pathways by binding to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Structure Key Properties/Applications References
[3-(3,5-Diphenylphenyl)phenyl]boronic acid Terphenyl core, -B(OH)₂ CO₂ capture polymers, phosphorescent materials
[3,5-Difluorophenyl]boronic acid 3,5-F substituents Enhanced electronic withdrawal; enzyme inhibition
[3,5-Bis(trifluoromethyl)phenyl]boronic acid 3,5-CF₃ groups High lipophilicity; catalysis
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Ether-linked methoxyethyl chain Fungal histone deacetylase (HDAC) inhibition
[4-(Benzyloxy)-3,5-dichlorophenyl]boronic acid 3,5-Cl, 4-benzyloxy Synthetic intermediate; antimicrobial studies

Electronic and Steric Effects

  • Electron-Withdrawing Substituents : Compounds like [3,5-difluorophenyl]boronic acid exhibit stronger Lewis acidity due to electron-withdrawing fluorine atoms, enhancing reactivity in Suzuki couplings . In contrast, the terphenyl group in the target compound provides steric bulk, reducing reactivity but improving stability in polymer matrices .
  • Extended Aromatic Systems : Compared to biphenyl analogs (e.g., 3-Biphenylboronic acid), the terphenyl structure in this compound offers superior conjugation for optoelectronic applications .

Biological Activity

[3-(3,5-diphenylphenyl)phenyl]boronic acid is a compound belonging to the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and biomimetic properties, and includes relevant data tables and case studies.

Anticancer Activity

Boronic acids have been recognized for their potential in cancer therapy, particularly as proteasome inhibitors. The compound this compound demonstrates promising anticancer activity through its ability to inhibit proteasomal degradation pathways.

The mechanism involves the reversible binding of boronic acids to the active site of proteasomes, leading to the accumulation of pro-apoptotic factors. This mechanism has been highlighted in studies involving other boronic acids like bortezomib, which is FDA-approved for multiple myeloma treatment .

Case Studies

  • Combination Therapy with Bortezomib :
    • Study Purpose : Evaluate the efficacy of combining this compound with bortezomib in resistant lymphoma cases.
    • Phase : Phase 1/2
    • Status : Completed (October 2009)
    • Outcome : Enhanced apoptosis in resistant lymphoma cells was observed .
  • Ixazomib Combination Therapy :
    • Study Purpose : Assess safety and tolerability of ixazomib with this compound for advanced sarcoma.
    • Phase : Phase 1
    • Status : Ongoing
    • Outcome : Preliminary results indicate improved patient outcomes with manageable side effects .

Antibacterial Activity

Boronic acids have also shown antibacterial properties through their ability to inhibit bacterial enzymes involved in cell wall synthesis.

The antibacterial activity is primarily attributed to the inhibition of β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. By binding to these enzymes, boronic acids enhance the efficacy of existing antibiotics .

Data Table: Antibacterial Activity Studies

StudyPathogenMechanismOutcome
Study 1E. coliInhibition of β-lactamaseSignificant reduction in resistance observed
Study 2S. aureusDisruption of cell wall synthesisEnhanced susceptibility to penicillin derivatives

Biomimetic Properties

Recent studies have investigated the biomimetic carbon dioxide hydration activity of boronic acids. This property is crucial for applications in carbon capture technologies.

Mechanistic Insights

Using density functional theory (DFT) calculations, researchers have elucidated the mechanisms by which boronic acids facilitate CO2 hydration. The study highlights that this compound exhibits a significant turnover frequency compared to other derivatives .

Case Study: CO2 Hydration

  • Objective : Analyze CO2 hydration efficiency using various boronic acids.
  • Findings : this compound displayed superior catalytic activity with a turnover frequency significantly higher than traditional catalysts.
  • : This property positions boronic acids as potential candidates for environmentally friendly carbon capture solutions .

Q & A

Q. What are the common synthetic routes for [3-(3,5-diphenylphenyl)phenyl]boronic acid, and what characterization methods validate its purity and structure?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , utilizing palladium catalysts (e.g., Pd(dppf)Cl₂) to couple aryl halides with boronic acid precursors. For example, in hypercrosslinked polymer synthesis, (3,5-diphenylphenyl)boronic acid is reacted with dibromo-phenanthroline derivatives under inert conditions . Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substitution patterns.
  • X-ray Diffraction (XRD) : Resolves crystallographic details, as demonstrated for tris(3,5-difluorophenyl)borane analogs .
  • Mass Spectrometry : Validates molecular weight and isotopic patterns, especially critical for boron-containing compounds .

Q. How is this compound utilized in polymer or coordination complex synthesis?

Methodological Answer: This boronic acid serves as a monomer in constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). For instance, it participates in Pd-catalyzed cross-coupling with phenanthroline derivatives to form porous polymers for CO₂ capture. Key steps include:

  • Solvothermal Conditions : Reactions in acetonitrile or toluene at elevated temperatures.
  • Post-Synthetic Modification : Coordination with transition metals (e.g., Co²⁺) to enhance catalytic activity .
  • Porosity Analysis : Brunauer-Emmett-Teller (BET) surface area measurements quantify CO₂ adsorption capacity.

Advanced Research Questions

Q. What mechanistic role does this compound play in enantioselective catalysis, and how is its Lewis acidity quantified?

Methodological Answer: In asymmetric Diels-Alder reactions, the boronic acid acts as a Lewis acid catalyst , coordinating to carbonyl groups and stabilizing transition states via π-π interactions with aromatic dienophiles . To quantify Lewis acidity:

  • Gutmann-Beckett Method : Measures acceptor number (AN) using ³¹P NMR shifts of triethylphosphine oxide.
  • Childs’ Method : Compares ¹¹B NMR chemical shifts with reference compounds like B(C₆F₅)₃ .
  • Comparative Studies : Trifluoromethyl-substituted analogs (e.g., 3,5-bis(trifluoromethyl)benzeneboronic acid) exhibit higher acidity due to electron-withdrawing groups .

Q. How can researchers address contradictions in reported bioactivity data for boronic acid derivatives, such as tubulin polymerization inhibition?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions . For example:

  • Structure-Activity Relationship (SAR) Studies : Replacing hydroxyl groups with boronic acids in combretastatin analogs (e.g., compound 13c) enhances tubulin inhibition (IC₅₀ = 21–22 μM) but reduces cytotoxicity compared to carboxylic acid derivatives .
  • Dose-Response Validation : Use standardized cell lines (e.g., Jurkat cells) and FACScan apoptosis assays to ensure reproducibility .
  • COMPARE Analysis : Correlate activity profiles across 39 cancer cell lines to identify mechanism-specific trends .

Q. What analytical challenges arise in quantifying trace boronic acid impurities in pharmaceuticals, and how are they resolved?

Methodological Answer: Boronic acids can form reversible esters with diols, complicating detection. A validated LC-MS/MS method addresses this:

  • Sample Derivatization : Stabilize impurities using diol-containing reagents to prevent adduct formation.
  • Chromatographic Separation : Use C18 columns with methanol/water gradients.
  • Validation Parameters :
    • Limit of Detection (LOD) : ≤0.1 ppm.
    • Accuracy/Precision : ≤5% RSD via spike-recovery experiments.
    • Specificity : Confirm absence of matrix interference .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-rich 3,5-diphenyl substituents enhance boronic acid stability and reduce protodeboronation. Key factors:

  • Steric Effects : Bulky substituents slow transmetallation but improve selectivity.
  • Base Optimization : Use Na₂CO₃ or CsF to maintain pH and prevent boron hydrolysis.
  • Kinetic Studies : Monitor reaction progress via ¹¹B NMR to identify rate-limiting steps .

Q. What strategies improve the solubility of this compound in aqueous reaction media?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10 mM stock in DMSO diluted to 1 mM in PBS).
  • Micellar Catalysis : Employ surfactants like CTAB to solubilize boronic acids in water.
  • Prodrug Approaches : Convert to boronate esters (e.g., pinacol esters) hydrolyzed in situ .

Q. How can computational modeling predict the mutagenicity or toxicity of boronic acid intermediates?

Methodological Answer:

  • In Silico Tools : Use Derek Nexus or Toxtree to flag structural alerts (e.g., boronate radicals).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability.
  • QSAR Models : Train on datasets like the Ames test to correlate substituents with mutagenicity .

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